![molecular formula C17H14Cl2F3NO4S B2420115 3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 338424-41-2](/img/structure/B2420115.png)
3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
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Overview
Description
This compound is a member of the class of (trifluoromethyl)benzenes . It is 4-amino-2-(trifluoromethyl)benzonitrile in which one of the amino hydrogens is substituted by a 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoyl group .
Synthesis Analysis
The synthesis of similar compounds involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C17H14Cl2F3NO4S .Scientific Research Applications
Quantum Chemical Studies
Quantum chemical studies of a similar compound, bicalutamide, which is an anti-prostatic carcinoma drug, have been conducted using Arguslab software. The studies focus on the evaluation of steric energy and potential energy, visualization of excited state properties like the highest occupied molecular orbitals, and electrostatic potential mapping (Otuokere & Amaku, 2015).
Synthesis for Dye-Forming Applications
Research has been conducted on the synthesis of new compounds containing the sulfonyl group, which are useful in dye-forming applications. This includes the synthesis of a cyan dye-forming coupler, showcasing the potential of sulfonyl-containing compounds in the field of dyes and pigments (Qiao Yong-mei, 2011).
Synthesis and Biological Activities
Studies have synthesized novel compounds incorporating the sulfonyl group, with a focus on their chemical structure and potential biological activities. These include the synthesis of 1,5-benzothiazepines containing the sulfonyl moiety, highlighting the diverse chemical applications of sulfonyl derivatives (Sandhya Chhakra et al., 2019).
Potential Drug Development Applications
The development of new compounds in the realm of pharmacology and drug development is an ongoing field of research. Various studies have focused on the synthesis of novel sulfonyl-containing derivatives and their potential as drug candidates for various diseases, including Alzheimer’s disease and cancer (A. Rehman et al., 2018).
Molecular Imaging in Prostate Cancer
The development of new radioligands for prostate cancer imaging has also been a significant area of research. Carbon-11-labeled propanamide derivatives, which are selective androgen receptor modulators, have been synthesized for this purpose, indicating the utility of sulfonyl-containing compounds in medical imaging technologies (Mingzhang Gao et al., 2011).
Future Directions
Organo-fluorine chemistry, which includes compounds like this one, is a unique branch of organic chemistry. The incorporation of fluorine in organic molecules exhibits unique behaviors, leading to numerous applications in medicines, electronics, agrochemicals, and catalysis . Therefore, the future directions of research involving this compound could involve exploring these applications further.
properties
IUPAC Name |
3-(3,4-dichlorophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F3NO4S/c1-16(25,9-28(26,27)12-5-6-13(18)14(19)8-12)15(24)23-11-4-2-3-10(7-11)17(20,21)22/h2-8,25H,9H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIKHIBPJPAOLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide |
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